MGAT5 is classified as a glycosyltransferase enzyme, specifically falling under the family of enzymes that facilitate the addition of sugars to other molecules. The gene encoding this enzyme is located on chromosome 2 in humans and has been associated with various biological functions and disease states, particularly in cancer progression and immune response modulation .
The synthesis of MGAT5 involves several biochemical techniques that focus on its enzymatic activity. The enzyme can be synthesized in vitro using recombinant DNA technology, where the MGAT5 gene is cloned into an expression vector and introduced into host cells (such as bacteria or mammalian cells) for protein expression.
The molecular structure of MGAT5 reveals a complex arrangement typical of glycosyltransferases, featuring a catalytic domain that facilitates substrate binding and catalysis. The enzyme's active site is designed to accommodate both the nucleotide sugar donor (UDP-N-acetylglucosamine) and the acceptor glycan substrate.
MGAT5 catalyzes specific reactions involving the transfer of N-acetylglucosamine residues to oligosaccharides. The primary reaction can be summarized as follows:
The mechanism by which MGAT5 modifies N-glycans involves several steps:
Studies have shown that alterations in MGAT5 activity can significantly impact immune responses by modulating glycan structures on cell surfaces .
MGAT5 has significant implications in various fields:
The catalytic luminal domain of human MGAT5 (residues T121-L741) has been resolved via X-ray crystallography, revealing atomic-level details of its substrate-binding mechanisms. Key structural insights derive from the 1.96 Å resolution structure (PDB ID: 6YJU), which captures MGAT5 in complex with UDP and the synthetic pentasaccharide acceptor M592 (a truncated analog of the natural N-glycan NGA2) [1] [7]. This structure demonstrates that the UDP-binding pocket is formed by a conserved Rossmann-fold motif, while the acceptor substrate binds within a groove defined by two accessory domains. Notably, M592 engages MGAT5 via hydrogen bonds between its GlcNAcβ1-2Manα1-6Man branch and residues Tyr472, Arg536, and Glu519. The Lys329-Ile345 loop truncation in this construct was essential for crystallization, as this flexible region impedes lattice formation in full-length enzymes [1] [7].
Table 1: Structural Parameters of MGAT5 Complexes
PDB ID | Resolution (Å) | Bound Ligands | Key Structural Features |
---|---|---|---|
6YJU | 1.96 | UDP, M592 pentasaccharide | Catalytic groove with aromatic clamp (Phe458/Phe517) |
Apo form | 1.90 | None | Open conformation; disordered Lys329-Ile345 loop |
MGAT5 adopts a GT-B fold comprising two juxtaposed Rossmann-like domains (N-terminal and C-terminal), flanked by two accessory domains that stabilize substrate recognition [7]. Unlike other mammalian GlcNAc transferases (e.g., MGAT1, MGAT2), MGAT5 lacks the canonical DXD metal-binding motif, rendering it metal-ion independent [7] [9]. Molecular dynamics simulations reveal that UDP-GlcNAc binding triggers a conformational shift from an "open" to a "closed" state, positioning the donor sugar near the acceptor’s α1-6 mannose branch [7]. This transition is facilitated by hinge-like motions in the inter-domain linker regions (residues G337-P339 and E606-H627), which reduce solvent accessibility of the active site. Disulfide bonds (e.g., Cys172-Cys338 and Cys372-Cys626) further constrain structural flexibility, ensuring precise orientation of catalytic residues [7].
Substrate specificity for the α1-6 mannose branch is governed by a hydrophobic "aromatic clamp" formed by Phe458 and Phe517. These residues sandwich the Manα1-6Manβ1-4GlcNAc segment of acceptor glycans, positioning the 6-OH group of the α1-6-linked mannose for nucleophilic attack on the anomeric carbon of UDP-GlcNAc [7] [9]. Mutagenesis studies confirm that Phe458Ala/Gly substitutions abolish activity by disrupting van der Waals contacts with the acceptor, while Phe517Leu reduces catalytic efficiency by 90% due to impaired glycan stacking [7]. The catalytic base Glu519 deprotonates the mannose 6-OH group, enabling nucleophilic displacement of UDP. Kinetic analyses reveal low affinities for both substrates (KmUDP-GlcNAc = 1.6–3.5 mM; Kmacceptor = 0.27 mM), necessitating high local enzyme concentrations in the Golgi for efficient catalysis [7] [9].
MGAT3 (β1,4-mannosyl-glycoprotein 4-β-N-acetylglucosaminyltransferase) antagonizes MGAT5 by adding a "bisecting" GlcNAc residue to the β1-4-linked mannose core of N-glycans. This modification sterically blocks MGAT5’s access to the α1-6 mannose branch [6] [10]. Structural analyses demonstrate that the bisecting GlcNAc forces the α1-6 mannose arm into a "flip-back" conformation, where it rotates 180° toward the chitobiose core. This reorientation clashes with MGAT5’s aromatic clamp, preventing productive binding [6] [10]. Additionally, the bisecting GlcNAc obstructs MGAT5’s catalytic groove through direct steric hindrance, reducing substrate affinity by >20-fold. This inhibition is unidirectional, as MGAT5 activity does not impede MGAT3 [10].
Table 2: MGAT5 vs. MGAT3 Structural and Functional Interplay
Feature | MGAT5 | MGAT3 | Consequence of Interaction |
---|---|---|---|
Catalytic Product | β1-6 GlcNAc branch on α1-6 mannose | Bisecting β1-4 GlcNAc on β-mannose | MGAT3 product sterically blocks MGAT5 binding |
Key Recognition Motif | Aromatic clamp (Phe458/Phe517) | Hydrophobic pocket (Phe241/Trp252) | Independent substrate binding |
Structural Effect | Extended α1-6 antennae | Compacted glycan conformation | "Flip-back" of α1-6 branch prevents MGAT5 action |
Key Compound List
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5